molecular formula C8H14ClNO2 B1607889 (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 1049755-14-7

(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1607889
CAS No.: 1049755-14-7
M. Wt: 191.65 g/mol
InChI Key: QOKUYUBQOIDWLE-HHQFNNIRSA-N
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Description

(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound featuring a pyrrolidine ring substituted with an allyl group at the 4-position and a carboxylic acid group at the 2-position The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in research and industry

Scientific Research Applications

(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chiral precursor, such as (S)-proline.

    Allylation: The allyl group is introduced at the 4-position of the pyrrolidine ring through an allylation reaction. This can be achieved using allyl bromide in the presence of a base like sodium hydride.

    Carboxylation: The carboxylic acid group is introduced at the 2-position through a carboxylation reaction, often using carbon dioxide under high pressure.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for oxidation to an aldehyde.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reduction to an alcohol or sodium borohydride (NaBH4) for reduction to an aldehyde.

    Substitution: Reagents like sodium azide (NaN3) for nucleophilic substitution reactions.

Major Products

    Epoxide: Formed from the oxidation of the allyl group.

    Alcohol: Formed from the reduction of the carboxylic acid group.

    Aldehyde: Formed from the oxidation of the allyl group or reduction of the carboxylic acid group.

Mechanism of Action

The mechanism of action of (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-4-Hydroxyproline: A structurally similar compound with a hydroxyl group at the 4-position instead of an allyl group.

    (2S,4R)-4-Methylpyrrolidine-2-carboxylic acid: Similar structure with a methyl group at the 4-position.

    (2S,4R)-4-Benzylpyrrolidine-2-carboxylic acid: Similar structure with a benzyl group at the 4-position.

Uniqueness

(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential biological activity. The allyl group can participate in various chemical transformations, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(2S,4R)-4-prop-2-enylpyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-2-3-6-4-7(8(10)11)9-5-6;/h2,6-7,9H,1,3-5H2,(H,10,11);1H/t6-,7+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKUYUBQOIDWLE-HHQFNNIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CC(NC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@@H]1C[C@H](NC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376070
Record name (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049755-14-7
Record name (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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